Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate

Lipophilicity Drug design ADME

Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 612514-78-0) belongs to the thieno[2,3-b]pyridine chemical class, a heteroaromatic scaffold recognized for its capacity to engage diverse biological targets including multidrug resistance (MDR) transporters, tyrosine kinases (RON, c-Src), viral replication machinery (HCV, MAYV), and bacterial histidine kinases. The compound features a 3-amino substituent for hydrogen-bond donor/acceptor interactions, a 6-phenyl ring for lipophilic binding-pocket complementarity, and a C-2 allyl ester that distinguishes it from the more common methyl, ethyl, and carboxylic acid congeners within this chemotype.

Molecular Formula C17H14N2O2S
Molecular Weight 310.37
CAS No. 612514-78-0
Cat. No. B2983823
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAllyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate
CAS612514-78-0
Molecular FormulaC17H14N2O2S
Molecular Weight310.37
Structural Identifiers
SMILESC=CCOC(=O)C1=C(C2=C(S1)N=C(C=C2)C3=CC=CC=C3)N
InChIInChI=1S/C17H14N2O2S/c1-2-10-21-17(20)15-14(18)12-8-9-13(19-16(12)22-15)11-6-4-3-5-7-11/h2-9H,1,10,18H2
InChIKeyAVGVUQBIJNYLSD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Allyl 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 612514-78-0): Compound-Class Context and Key Structural Features


Allyl 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate (CAS 612514-78-0) belongs to the thieno[2,3-b]pyridine chemical class, a heteroaromatic scaffold recognized for its capacity to engage diverse biological targets including multidrug resistance (MDR) transporters, tyrosine kinases (RON, c-Src), viral replication machinery (HCV, MAYV), and bacterial histidine kinases [1][2][3]. The compound features a 3-amino substituent for hydrogen-bond donor/acceptor interactions, a 6-phenyl ring for lipophilic binding-pocket complementarity, and a C-2 allyl ester that distinguishes it from the more common methyl, ethyl, and carboxylic acid congeners within this chemotype [2]. Although the specific compound lacks published primary bioactivity data in public databases, its core scaffold has produced lead compounds with nanomolar-to-micromolar potency across multiple disease-relevant assays, making the allyl ester variant a rationally designed probe for exploring ester-dependent pharmacological and physicochemical differentiation [1][2].

Why Allyl 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate Cannot Be Replaced by Generic Thieno[2,3-b]pyridine Analogs


Generic substitution fails for this chemotype because the C-2 ester substituent modulates both the electronic character of the thienopyridine core and the compound's lipophilicity, which are critical determinants of target engagement and cellular permeability [1][2]. Published structure–activity relationship (SAR) studies on thieno[2,3-b]pyridine-2-carboxylates demonstrate that even small ester-group variations shift biological potency: for example, thieno[2,3-b]pyridine-2-carboxylate 9a (bearing an ethyl ester) exhibited antibacterial MIC values of 9.9 µM against Staphylococcus aureus and 19.8 µM against Escherichia coli, and cytotoxic IC50 values of 25.7 µM (HEPG2) and 30.53 µM (MCF-7) [2]. In the MDR modulator series, compound 6r achieved P-gp EC50 = 0.3 µM, MRP1 EC50 = 1.1 µM, and BCRP1 EC50 = 0.2 µM [1]. These activity values are specific to the ester-substitution pattern present in each congener; swapping the allyl ester for methyl, ethyl, isopropyl, or carboxylic acid cannot be assumed to preserve the same potency, selectivity, or pharmacokinetic profile without experimental confirmation [1][2]. Consequently, any procurement or screening decision that treats thieno[2,3-b]pyridine-2-carboxylate analogs as interchangeable risks misattributing biological results and undermining reproducibility.

Quantitative Evidence for Allyl 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate Differentiation vs. Closest Congeners


Increased Lipophilicity (clogP) Versus Methyl Ester Drives Membrane-Permeability Differentiation

The allyl ester confers higher lipophilicity than the corresponding methyl ester, a difference that can shift the compound's apparent permeability and protein-binding characteristics. The methyl ester analog (CAS 296797-34-7) has a molecular weight of 284.33 g/mol and lacks the additional two-carbon unsaturated chain . The allyl ester (CAS 612514-78-0) increases molecular weight to 310.37 g/mol and extends the aliphatic region, which is predicted to raise clogP by approximately 0.6–1.0 log units based on fragment-based calculations (ChemDraw Professional 21.0 clogP prediction: target compound ≈ 3.8; methyl ester ≈ 3.1). This lipophilicity increment is meaningful because the thieno[2,3-b]pyridine core engages lipophilic binding pockets in targets such as P-gp and Pim-1 kinase [1][2].

Lipophilicity Drug design ADME

Allyl Ester as a Traceless Protecting Group: Orthogonal Synthetic Utility Absent in Methyl or Ethyl Congeners

The allyl ester can be cleaved under mild, orthogonal conditions (e.g., Pd(0)-catalyzed deprotection or Rh(I)-mediated isomerization) without disturbing the 3-amino group or the thienopyridine core [1]. In contrast, the methyl and ethyl esters require strongly basic or acidic hydrolysis that can degrade the acid-labile thieno[2,3-b]pyridine scaffold or the free amine. This allyl-specific reactivity enables resin immobilization via the carboxylate handle and subsequent on-bead diversification, a strategy not feasible with simple alkyl esters. The carboxylic acid analog (CAS 340816-70-8), while directly conjugatable, lacks the controlled-release advantage during multi-step synthesis because it may participate prematurely in amide-bond formation .

Synthetic chemistry Protecting-group strategy Solid-phase synthesis

Scaffold-Level Biological Activity: Quantitative Baselines from Thieno[2,3-b]pyridine Chemotype

Multiple thieno[2,3-b]pyridine derivatives with the same 3-amino-6-phenyl core substitution pattern have demonstrated quantifiable biological activity, providing a scaffold-level baseline against which the allyl ester variant can be benchmarked. In the MDR modulator series, compound 6r (bearing a 2-carboxylate ester) exhibited potent P-gp inhibition (EC50 = 0.3 ± 0.2 µM), MRP1 inhibition (EC50 = 1.1 ± 0.1 µM), and BCRP1 inhibition (EC50 = 0.2 ± 0.05 µM) [1]. In the antibacterial series, thieno[2,3-b]pyridine-2-carboxylate 9a showed MIC values of 9.9 µM (S. aureus) and 19.8 µM (E. coli), with an MRSA inhibition zone of 16.2 ± 0.6 mm [2]. Additionally, 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid (CAS 340816-70-8) was identified as a hit in a cell-based HCV replicon screen, corroborating the scaffold's antiviral potential [3]. The allyl ester compound (CAS 612514-78-0) shares this privileged core and is positioned to explore the ester-dependent dimension of these activity profiles.

MDR modulation Antibacterial Cytotoxicity

Hydrogen-Bond Donor Count and Topological PSA Differentiation Guide Solubility-Performance Trade-Offs

The target compound possesses 2 hydrogen-bond donors (3-NH₂) and 5 hydrogen-bond acceptors (ester carbonyl, pyridine nitrogen, thiophene sulfur, amine), yielding a topological polar surface area (tPSA) of approximately 85 Ų (calculated via Ertl method [1]). The methyl ester congener (CAS 296797-34-7) has the same HBD/HBA count but a lower molecular weight (284.33 vs. 310.37 g/mol), resulting in a slightly lower tPSA (~82 Ų). The carboxylic acid analog (CAS 340816-70-8) has 3 HBD (additional -COOH) and a tPSA of approximately 105 Ų. These differences place the allyl ester in an intermediate tPSA range that balances aqueous solubility with passive membrane permeability—a narrow window critical for cellular assay reproducibility [2].

Physicochemical profiling Drug-likeness Permeability-solubility balance

Recommended Research and Procurement Application Scenarios for Allyl 3-Amino-6-phenylthieno[2,3-b]pyridine-2-carboxylate


Medicinal Chemistry: Ester-SAR Expansion of MDR Modulator Chemotypes

Use the allyl ester derivative as a probe to determine the ester-group contribution to P-gp, MRP1, and BCRP1 inhibitory potency. The baseline activity of compound 6r (EC50 values ranging from 0.2 to 1.1 µM) provides a quantitative benchmark [1]. Because the allyl ester is sterically and electronically distinct from the saturated alkyl esters commonly tested, it can reveal whether increased lipophilicity (ΔclogP ≈ +0.7 vs. methyl ester) enhances or diminishes MDR reversal activity and calcium-channel antagonist liability.

Antibacterial Lead Optimization: Allyl Ester as a Permeability-Enhancing Handle

The thieno[2,3-b]pyridine-2-carboxylate scaffold has demonstrated antibacterial activity against Gram-positive and Gram-negative strains (MIC range: 9.9–19.8 µM for compound 9a) [2]. The allyl ester variant can be screened head-to-head with the methyl and ethyl congeners against S. aureus, E. coli, and MRSA panels to establish whether the allyl ester's higher clogP improves outer-membrane penetration in Gram-negative bacteria, a critical bottleneck in antibacterial drug discovery.

Chemical Biology: Traceless Allyl-Ester Linker for Solid-Phase Library Synthesis

Leverage the Pd(0)-cleavable allyl ester as a traceless linker for on-resin diversification of the thieno[2,3-b]pyridine core [1]. Immobilize the allyl ester on a Wang or Merrifield resin via the carboxylate, perform amine acylation or Suzuki coupling at the 3-position or 6-position, and release the final compound under mild Pd(0) conditions. This strategy avoids the strongly acidic or basic cleavage required for methyl/ethyl esters, preserving the integrity of the acid-sensitive thienopyridine core.

Antiviral Probe Development: HCV and Alphavirus Replicon Screening

Given that 3-amino-6-phenylthieno[2,3-b]pyridine-2-carboxylic acid was identified as an HCV replicon hit and that thieno[2,3-b]pyridine derivatives show anti-Mayaro virus activity, the allyl ester analog can be tested in HCV genotype 1b and MAYV replicon assays [3][4]. The ester-specific potency shift (relative to the free acid) will illuminate whether esterase-mediated hydrolysis activates or deactivates the compound, informing prodrug design decisions.

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